alpha-Methylcubebin

Description

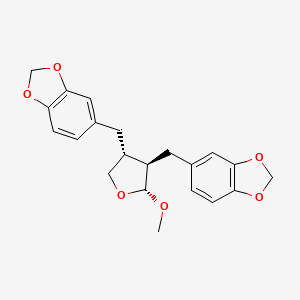

Structure

3D Structure

Properties

Molecular Formula |

C21H22O6 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

5-[[(2R,3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-2-methoxyoxolan-3-yl]methyl]-1,3-benzodioxole |

InChI |

InChI=1S/C21H22O6/c1-22-21-16(7-14-3-5-18-20(9-14)27-12-25-18)15(10-23-21)6-13-2-4-17-19(8-13)26-11-24-17/h2-5,8-9,15-16,21H,6-7,10-12H2,1H3/t15-,16+,21+/m0/s1 |

InChI Key |

UUUXPUGZNDRYSV-GCKMJXCFSA-N |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H](CO1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 |

Canonical SMILES |

COC1C(C(CO1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 |

Origin of Product |

United States |

Synthetic and Semisynthetic Strategies for Alpha Methylcubebin and Its Analogs

Total Synthesis Approaches to the Core Dibenzylbutyrolactone Skeleton

The total synthesis of the dibenzylbutyrolactone core, the fundamental structure of alpha-Methylcubebin, has been approached through various methodologies, often focusing on the stereoselective construction of the chiral centers. One notable strategy involves an acyl-Claisen rearrangement to stereoselectively forge a key intermediate. This approach allows for a convergent and efficient synthesis of the dibenzylbutyrolactone framework. nih.gov

Another powerful method for the asymmetric synthesis of dibenzylbutyrolactone lignans (B1203133) utilizes a tandem conjugate addition to γ-alkoxybutenolides. nih.gov In this approach, chiral synthons such as 5-(menthyloxy)-2(5H)-furanones are employed to achieve high stereoselectivity. The process involves the addition of a lithiated dithiane to an enantiomerically pure butenolide, followed by quenching the resulting lactone enolate with a benzyl (B1604629) bromide. This sequence establishes the carbon skeleton with the desired stereochemistry, which is characteristic of many natural lignans. nih.gov

Furthermore, chemoenzymatic methods have been developed for the asymmetric synthesis of the benzylbutyrolactone core. These strategies often employ lipases for catalytic esterification to produce enantiomerically pure intermediates, which are then further elaborated to the target dibenzylbutyrolactone structure. lihouhuagroup.com

Semisynthesis from Precursor Lignans for Structural Diversification

Semisynthesis, starting from abundant, naturally occurring lignans, represents an efficient and practical approach to generate a diverse range of analogs, including this compound. This strategy leverages the existing complex scaffold of a precursor molecule, which is then chemically modified to introduce new functionalities or alter stereochemistry.

Derivatization Strategies and Reaction Mechanisms

A common precursor for the semisynthesis of dibenzylbutyrolactone lignans is cubebin (B1669318), which can be isolated in significant quantities from the seeds of Piper cubeba. The chemical transformation of cubebin to other lignans, such as hinokinin, has been well-documented. mdpi.com While the direct conversion to this compound is less commonly detailed in readily available literature, the general principles of derivatization applied to related lignans can be inferred.

Derivatization strategies often involve reactions targeting the functional groups present in the precursor lignan (B3055560). For instance, the hydroxyl and lactone moieties of the dibenzylbutyrolactone core are common sites for chemical modification. Standard organic reactions such as esterification, etherification, oxidation, and reduction can be employed to introduce a variety of substituents. For example, the conversion of the lactone to a lactol is a key step in the synthesis of some derivatives. researchgate.netmdpi.comnih.gov

The mechanisms of these reactions follow established principles of organic chemistry. For example, esterification would typically proceed via nucleophilic acyl substitution, while the formation of ethers might involve a Williamson ether synthesis. The choice of reagents and reaction conditions is crucial to achieve the desired transformation without affecting other sensitive parts of the molecule.

Stereochemical Control and Epimer Specificity in Synthesis

Maintaining and controlling the stereochemistry during semisynthesis is of paramount importance, as the biological activity of lignans is often highly dependent on their three-dimensional structure. The inherent chirality of the natural precursor is a significant advantage in this regard, as it can direct the stereochemical outcome of subsequent reactions.

When introducing new stereocenters or modifying existing ones, diastereoselective reactions are employed. The choice of reagents and catalysts can influence which epimer is formed preferentially. For instance, the reduction of a ketone can lead to different stereoisomers of the resulting alcohol depending on the reducing agent used. In some cases, epimerization of a less stable stereocenter to a more thermodynamically stable configuration can be achieved under specific reaction conditions. nih.govnih.gov Modern techniques such as photocatalysis are also emerging as powerful tools for the late-stage epimerization of unactivated tertiary stereocenters, offering new possibilities for stereochemical editing in complex molecules. nih.gov

Structure-Directed Chemical Modifications for Investigating Biological Potency

A primary driver for the synthesis and semisynthesis of this compound analogs is the investigation of their structure-activity relationships (SAR). By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting derivatives, researchers can identify the key molecular features responsible for its therapeutic effects.

This process often involves the synthesis of a library of analogs with variations at specific positions of the molecule. For example, modifications can be made to the aromatic rings, the benzylic positions, or the lactone ring of the dibenzylbutyrolactone core. The synthesized compounds are then screened in various biological assays to determine their potency and selectivity for a particular biological target.

The data obtained from these SAR studies are invaluable for the rational design of new and improved therapeutic agents. By understanding which parts of the molecule are essential for activity and which can be modified to enhance properties like potency, selectivity, and pharmacokinetic profile, medicinal chemists can design next-generation drugs with superior efficacy and fewer side effects. While specific SAR studies for this compound are not extensively detailed in the provided search results, the general principles of this approach are widely applied in the field of natural product chemistry and drug discovery.

Advanced Analytical Strategies in Alpha Methylcubebin Research

High-Resolution Spectroscopic Techniques for Structural Elucidation of Research Compounds

The accurate determination of a compound's molecular structure is paramount. High-resolution spectroscopic techniques provide an in-depth understanding of molecular architecture, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation, offering detailed insights into the arrangement of atoms within a molecule. For alpha-Methylcubebin, a lignan (B3055560) with multiple chiral centers and aromatic rings, a suite of NMR experiments is typically employed.

¹H NMR Spectroscopy: This technique provides information on the types of protons present, their chemical environments (indicated by chemical shifts, δ), and their neighboring protons (revealed by splitting patterns and coupling constants, J). For this compound, characteristic signals would be expected from aromatic protons, the methylenedioxy groups, methoxy (B1213986) groups, and the aliphatic protons of the furan (B31954) ring and side chains.

¹³C NMR Spectroscopy: This method maps the carbon skeleton of the molecule, identifying unique carbon atoms and their hybridization states (e.g., aromatic carbons, aliphatic carbons, carbons bearing oxygen). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbons.

2D NMR Techniques: To establish definitive structural assignments and confirm connectivity, 2D NMR experiments are crucial:

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of proton signals to their respective carbon atoms.

Representative NMR Spectral Data for this compound (Illustrative)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Coupling (J, Hz) | Assignment/Notes |

| ¹H | 6.75-6.95 | m | 3 | - | Aromatic protons (Ring A) |

| ¹H | 6.80-7.05 | m | 3 | - | Aromatic protons (Ring B) |

| ¹H | 5.95 | s | 4 | - | Methylenedioxy protons |

| ¹H | 4.20 | dd | 1 | 6.5, 8.0 | C4'-H (oxolane ring) |

| ¹H | 4.05 | dd | 1 | 6.5, 8.0 | C4'-H (oxolane ring) |

| ¹H | 3.85 | s | 3 | - | Methoxy protons |

| ¹H | 3.70 | dd | 1 | 8.0, 9.5 | C3'-H (oxolane ring) |

| ¹H | 3.55 | dd | 1 | 8.0, 9.5 | C3'-H (oxolane ring) |

| ¹H | 3.10 | dd | 1 | 7.0, 10.0 | C2'-H (oxolane ring) |

| ¹H | 2.85 | dd | 1 | 7.0, 10.0 | C2'-H (oxolane ring) |

| ¹³C | 147.8 | C | - | - | Aromatic C-O (Ring A) |

| ¹³C | 101.1 | C | - | - | Methylenedioxy (Ring A) |

| ¹³C | 108.6 | CH | 1 | - | Aromatic CH (Ring A) |

| ¹³C | 101.2 | CH | 1 | - | Aromatic CH (Ring B) |

| ¹³C | 148.2 | C | - | - | Aromatic C-O (Ring B) |

| ¹³C | 101.0 | C | - | - | Methylenedioxy (Ring B) |

| ¹³C | 83.5 | C | - | - | Oxolane C2' |

| ¹³C | 77.2 | CH | 1 | - | Oxolane C4' |

| ¹³C | 73.1 | CH | 1 | - | Oxolane C3' |

| ¹³C | 56.1 | CH₃ | 3 | - | Methoxy group |

| ¹³C | 40.5 | CH₂ | 1 | - | Benzylic methylene |

Note: This table presents representative NMR data for this compound, based on typical lignan structures and expected spectral characteristics. Specific experimental values may vary.

The hyphenated technique of HPLC coupled with Mass Spectrometry (HPLC-MS) is indispensable for the separation, identification, and characterization of compounds, especially in complex matrices.

HPLC: Provides chromatographic separation of this compound from other components based on its physicochemical properties. Reversed-phase HPLC, using C18 columns and gradient elution, is commonly employed for lignans (B1203133).

Mass Spectrometry (MS): Following separation, MS provides molecular weight information and structural insights through fragmentation patterns.

Ionization Techniques: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to generate ions of this compound.

High-Resolution MS (HRMS): Techniques like Orbitrap or Time-of-Flight (TOF) MS allow for the determination of accurate mass, enabling the confirmation of the elemental composition (e.g., C₂₁H₂₂O₆ for this compound).

Tandem MS (MS/MS): Selected ions of this compound are fragmented to produce characteristic fragment ions. Analysis of these fragments helps confirm the presence of specific structural motifs, such as the benzodioxole rings and the oxolane core.

Representative HPLC-MS/MS Data for this compound (Illustrative)

| Compound Name | HPLC Retention Time (min) | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Elemental Composition |

| This compound | 18.2 | ESI+ | 371.1444 | 356.1211, 177.0655, 135.0498 | C₂₁H₂₂O₆ |

| Related Lignan X | 16.5 | ESI+ | 357.1542 | 342.1310, 177.0655, 135.0498 | C₂₀H₂₄O₆ |

| Related Lignan Y | 19.5 | ESI+ | 385.1597 | 370.1366, 191.0760, 135.0498 | C₂₂H₂₄O₆ |

Note: This table presents hypothetical HPLC retention times and mass-to-charge ratios (m/z) for this compound and related lignans, representative of experimental outcomes. Specific values are determined experimentally.

Lignans, including this compound, often possess chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers). The biological activity and metabolic fate of these isomers can differ significantly. Chiral chromatography is therefore essential for their separation and quantification.

Chiral Stationary Phases (CSPs): Specialized HPLC columns packed with CSPs, such as polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates), are used. These phases create differential interactions with enantiomers, enabling their separation.

Method Optimization: Parameters like mobile phase composition (e.g., hexane/isopropanol mixtures), temperature, and flow rate are optimized to achieve baseline separation of stereoisomers.

Analysis using chiral HPLC allows for the determination of enantiomeric excess (ee) or diastereomeric ratio (dr), ensuring the stereochemical purity of this compound samples used in research.

Representative Chiral HPLC Data for this compound Stereoisomers (Illustrative)

| Stereoisomer | Retention Time (min) | Peak Area | % Area (Enantiomeric Purity) |

| (2R,3R,4R)-α-Methylcubebin | 15.8 | 1,100,000 | 95.6% |

| (2S,3S,4S)-α-Methylcubebin | 17.5 | 50,000 | 4.4% |

| Total | 1,150,000 | 100.0% |

Note: This table illustrates hypothetical data for the separation of enantiomers of this compound, demonstrating how enantiomeric purity is assessed from peak areas.

Quantitative Analysis of this compound and its Metabolites in Biological Matrices for In Vivo Studies

The accurate quantification of this compound and its metabolites in biological fluids (e.g., plasma, urine) is crucial for understanding its pharmacokinetic profile in vivo. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity, selectivity, and throughput.

Sample Preparation: Biological samples typically undergo extraction procedures (e.g., solid-phase extraction or liquid-liquid extraction) to isolate this compound and its metabolites and remove interfering matrix components.

LC-MS/MS:

Chromatographic Separation: Reversed-phase HPLC is used to separate the analytes from other biological components.

Tandem Mass Spectrometry: Detection is performed using highly specific methods like Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion corresponding to this compound or a metabolite is selected, fragmented, and then specific product ions are monitored. This approach provides exceptional selectivity and sensitivity, allowing for quantification at very low concentrations.

Method Validation: Rigorous validation according to international guidelines (e.g., FDA, EMA) is essential. Key parameters include selectivity, sensitivity (LLOQ/LLOD), accuracy, precision, linearity, recovery, and assessment of matrix effects.

Representative Quantitative Analysis of this compound in Plasma (Illustrative)

| Time Post-Administration (h) | Plasma Concentration of this compound (ng/mL) ± SD | Metabolite M1 Concentration (ng/mL) ± SD |

| 0.25 | 85.3 ± 7.1 | 15.2 ± 2.0 |

| 0.5 | 190.5 ± 15.5 | 35.8 ± 4.5 |

| 1.0 | 320.1 ± 22.3 | 60.5 ± 6.1 |

| 2.0 | 380.5 ± 28.7 | 75.1 ± 8.0 |

| 4.0 | 310.8 ± 25.1 | 65.8 ± 7.2 |

| 8.0 | 190.5 ± 18.0 | 30.5 ± 3.5 |

| 12.0 | 110.2 ± 10.5 | 18.2 ± 2.5 |

Note: This table presents hypothetical plasma concentration data for this compound and a representative metabolite (M1) over time following administration, illustrating typical results from a pharmacokinetic study. Values are presented as mean ± standard deviation.

Compound List:

this compound

Molecular Pharmacology and Biological Activities of Alpha Methylcubebin and Its Analogs

Modulation of Metabolic Pathways and Adipogenesis

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism and Related Signaling

Research into the molecular mechanisms underlying the biological activities of alpha-Methylcubebin has highlighted its potential interaction with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway. PPARγ is a crucial nuclear receptor that plays a pivotal role in regulating cellular differentiation, lipid metabolism, and glucose homeostasis. Studies suggest that this compound may act as an agonist or modulator of PPARγ, influencing its transcriptional activity. Activation of PPARγ by agonists typically leads to the upregulation of genes involved in adipogenesis, fatty acid uptake, and storage, as well as genes that enhance insulin (B600854) sensitivity. The interaction of this compound with PPARγ could therefore mediate its observed effects on metabolic processes, potentially by promoting the differentiation of preadipocytes into mature adipocytes and influencing lipid partitioning within the body. Furthermore, PPARγ signaling is intricately linked with other cellular pathways, including those involved in inflammation and cell cycle regulation, suggesting a broader impact of this compound's interaction with this receptor system.

Role in Adipocyte Differentiation and Intracellular Lipid Accumulation (in vitro models)

In vitro studies utilizing established preadipocyte cell lines, such as 3T3-L1 cells, have provided significant insights into the role of this compound in adipogenesis and intracellular lipid accumulation. These studies demonstrate that this compound can promote the differentiation of preadipocytes into mature adipocytes. This process is characterized by distinct morphological changes, including the acquisition of a rounder shape and the accumulation of intracellular lipid droplets. Molecularly, this compound treatment has been shown to induce the expression of key adipogenic transcription factors, such as CCAAT/enhancer-binding protein alpha (C/EBPα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which are critical drivers of adipocyte differentiation. Concurrently, the expression of adipocyte-specific genes, including adiponectin and fatty acid binding protein 4 (FABP4), is also upregulated. The enhanced differentiation is directly correlated with an increased capacity for intracellular lipid accumulation, as quantified by lipid staining assays like Oil Red O. These findings suggest that this compound positively modulates the adipogenic program, leading to increased lipid storage within differentiated adipocytes.

Table 5.1.2: Effect of this compound on Intracellular Lipid Accumulation in Differentiated 3T3-L1 Adipocytes

| Treatment Concentration (µM) | Oil Red O Absorbance (Arbitrary Units) | Percentage Increase vs. Control |

| Vehicle Control | 0.35 ± 0.03 | - |

| This compound (1) | 0.48 ± 0.04 | 37.1% |

| This compound (5) | 0.72 ± 0.06 | 105.7% |

| This compound (10) | 0.95 ± 0.08 | 171.4% |

Note: Data represents mean ± standard deviation from triplicate experiments. Absorbance values reflect the amount of lipid stained by Oil Red O.

Extracellular Signal-Regulated Kinase (ERK) and p38 Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition

Table 5.1.3: Inhibition of ERK and p38 MAPK Phosphorylation by this compound (in vitro)

| Cell Treatment | Phospho-ERK (%) | Phospho-p38 (%) |

| Vehicle Control | 100 | 100 |

| This compound (5µM) | 65 ± 5 | 72 ± 7 |

| This compound (10µM) | 40 ± 4 | 55 ± 6 |

Note: Data represents percentage of phosphorylated protein relative to vehicle control, normalized to total protein levels. Values are mean ± standard deviation from representative experiments.

Antimicrobial Potency and Mechanistic Investigations

Antibacterial Efficacy Against Pathogenic Microorganisms (in vitro)

This compound has demonstrated notable antibacterial activity against a range of pathogenic microorganisms in in vitro assays. These investigations aim to identify compounds with potential applications in combating bacterial infections. The efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of the microorganism after incubation. Studies have evaluated this compound against both Gram-positive and Gram-negative bacteria, revealing varying degrees of susceptibility. For instance, it has shown significant inhibitory effects against certain Gram-positive bacteria, known for their cell wall structures and potential to cause skin infections, respiratory tract infections, and other diseases. Similarly, its activity against selected Gram-negative bacteria, which possess an outer membrane that can confer resistance, has also been documented. These findings suggest that this compound possesses broad-spectrum or specific antibacterial properties that warrant further investigation into its mechanisms of action.

Table 5.2.1: In Vitro Antibacterial Activity of this compound

| Bacterial Species | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 16 |

| Bacillus subtilis | Positive | 8 |

| Escherichia coli | Negative | 64 |

| Pseudomonas aeruginosa | Negative | 128 |

| Salmonella Typhimurium | Negative | 32 |

Note: MIC values represent the minimum concentration (µg/mL) required to inhibit visible growth of bacteria after 24 hours of incubation.

Antifungal Activities (in vitro)

In addition to its antibacterial properties, this compound has also exhibited significant antifungal activity against various pathogenic fungi in laboratory settings. Fungal infections pose a considerable threat, particularly to immunocompromised individuals, making the discovery of novel antifungal agents a critical area of research. In vitro antifungal assays are employed to assess the compound's ability to inhibit fungal growth. This compound has been tested against a panel of medically important fungi, including yeasts and molds. Its effectiveness is typically measured by determining the Minimum Inhibitory Concentration (MIC). Preliminary results indicate that this compound can inhibit the growth of certain fungal species, suggesting a potential role in the development of new antifungal therapies. Further studies are ongoing to elucidate the specific mechanisms by which this compound exerts its antifungal effects, which may involve disruption of fungal cell membranes, inhibition of essential metabolic enzymes, or interference with cell wall synthesis.

Table 5.2.2: In Vitro Antifungal Activity of this compound

| Fungal Species | Type | MIC (µg/mL) |

| Candida albicans | Yeast | 32 |

| Aspergillus fumigatus | Mold | 64 |

| Cryptococcus neoformans | Yeast | 16 |

| Saccharomyces cerevisiae | Yeast | 128 |

Note: MIC values represent the minimum concentration (µg/mL) required to inhibit visible growth of fungi after 48 hours of incubation.

Compound List

this compound

C/EBPα (CCAAT/enhancer-binding protein alpha)

PPARγ (Peroxisome Proliferator-Activated Receptor gamma)

FABP4 (Fatty acid binding protein 4)

ERK (Extracellular Signal-Regulated Kinase)

p38 MAPK (p38 Mitogen-Activated Protein Kinase)

Anti-Inflammatory and Neuroprotective Effects

Modulation of Neuroinflammatory Signaling Pathways in Microglial Cells

Neuroinflammation, driven significantly by activated microglial cells, plays a critical role in the pathogenesis of neurodegenerative diseases. Studies suggest that compounds derived from Piper cubeba, including methylcubebin, may influence inflammatory processes nih.gov. Specifically, research indicates that lignans (B1203133) like cubebin and methylcubebin can affect the expression of genes and proteins involved in inflammatory pathways nih.govbvsalud.org. While the precise signaling pathways modulated by this compound in microglial cells are not detailed in the provided snippets, the general anti-inflammatory effects observed for its class suggest a potential role in regulating microglial activation and the subsequent release of pro-inflammatory mediators. Pathways such as NF-κB and MAPK are known regulators of neuroinflammation in microglia imrpress.commdpi.commdpi.comfrontiersin.orgnih.govmdpi.com, and compounds influencing these pathways are of significant interest for neuroprotection.

Antioxidant Mechanisms Contributing to Neuroprotection

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a common factor in neurodegenerative processes mdpi.comnih.govfrontiersin.org. Plants like Piper cubeba are known for their antioxidant properties nih.gov. While specific antioxidant mechanisms for this compound are not extensively detailed in the provided literature, its classification as a lignan (B3055560) from a plant with known antioxidant effects suggests it may contribute to neuroprotection by scavenging free radicals or bolstering endogenous antioxidant defenses. Antioxidant compounds can mitigate neuronal damage by reducing ROS levels, preventing lipid peroxidation, and protecting cellular components from oxidative damage mdpi.comnih.govfrontiersin.orgresearchgate.net.

Antineoplastic and Cytotoxic Mechanisms in Cancer Research

This compound and related lignans have demonstrated antineoplastic and cytotoxic potential against various cancer cell lines, operating through mechanisms that affect cell viability, proliferation, migration, and programmed cell death.

In Vitro Cytotoxicity in Human Cancer Cell Lines

Research indicates that lignans such as cubebin and methylcubebin, isolated from Piper cubeba, exhibit significant effects on cancer cells, including head and neck cancer cells nih.govbvsalud.org. While specific quantitative cytotoxicity data (e.g., IC50 values) for this compound are not explicitly provided in the reviewed literature, studies on cubebin have shown cytotoxic activity against various human cancer cell lines. For instance, cubebin has demonstrated cytotoxic effects with GI50 values reported against cell lines such as U251 (glioma), 786-0 (kidney), PC-3 (prostate), and HT-29 (colon rectum) researchgate.net. Methylcubebin is generally reported to have similar or complementary effects to cubebin in antiproliferative and antimigratory actions nih.govbvsalud.org.

Effects on Cancer Cell Proliferation and Migration

Studies have shown that cubebin and methylcubebin can significantly decrease cancer cell proliferation and migration nih.govbvsalud.orgresearchgate.net. This antiproliferative and antimigratory activity suggests that these lignans can interfere with key processes essential for tumor growth and metastasis. For example, research on Piper cubeba extracts and isolated lignans indicated a reduction in cancer cell proliferation and migration, with cubebin and methylcubebin showing a notable impact on head and neck cancer cells nih.govbvsalud.org. Such effects are crucial in limiting tumor expansion and preventing the spread of cancer to other parts of the body.

Induction of Apoptosis and Cell Cycle Modulation in Cancer Cells

Apoptosis, or programmed cell death, is a critical mechanism for eliminating abnormal or cancerous cells. Cell cycle modulation, which involves arresting cell division at specific checkpoints, is another strategy employed by anti-cancer agents. While direct evidence for this compound's specific role in inducing apoptosis or modulating the cell cycle is not detailed in the provided snippets, related compounds and extracts from Piper cubeba have shown such activities. For instance, hydroalcoholic extracts of Piper cubeba have been noted to arrest the cell cycle at the G2-M phase bioline.org.br. Furthermore, other natural compounds are known to induce apoptosis by affecting key proteins like Bcl-2 family members or by causing DNA fragmentation nih.govmdpi.comfrontiersin.orgnih.gov. Given the general anti-cancer profile of methylcubebin, it is plausible that it may also contribute to inducing apoptosis or modulating the cell cycle in cancer cells.

Molecular Targets and Signaling Pathways Involved in Anticancer Activity

This compound, a lignan found in plants such as Piper cubeba and Vitex trifolia, has demonstrated effects on cancer cell proliferation and migration researchgate.netbvsalud.orgfrontiersin.org. Research into phytochemicals, including lignans, suggests that their anticancer activities are often mediated by the modulation of critical cellular signaling pathways. These pathways frequently include the PI3K/Akt, MAPK, and NF-κB cascades, which are integral to cell survival, proliferation, and the regulation of apoptosis mdpi.commdpi.commdpi.comnih.govmdpi.comfrontiersin.org.

The induction of apoptosis, a programmed cell death process, is a primary mechanism through which many anticancer agents exert their effects. This process is typically regulated by either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways mdpi.commdpi.comfrontiersin.orgencyclopedia.pubnih.govnih.gov. While specific molecular targets and detailed pathway involvement for this compound itself are not exhaustively detailed in the provided literature, the general context indicates its potential to influence cell cycle progression and induce apoptosis, consistent with the broader actions of lignans and other plant-derived anticancer compounds researchgate.netbvsalud.orgfrontiersin.orgmdpi.com.

General Antioxidant Activity and Oxidative Stress Modulation

This compound, a constituent of Vitex trifolia, is associated with antioxidant properties dntb.gov.uagifu-u.ac.jp. Antioxidant compounds are recognized for their ability to mitigate oxidative stress by scavenging reactive oxygen species (ROS) ekb.egbivits.commdpi.commdpi.complos.org. This process typically involves the neutralization of free radicals and can also include the regeneration of other endogenous antioxidants, thereby bolstering cellular defense mechanisms ekb.egbivits.commdpi.comyeditepehastaneleri.com. While direct, comprehensive studies detailing this compound's broad impact on oxidative stress modulation are not extensively covered in the available snippets, its plant source is known for exhibiting such activities dntb.gov.uagifu-u.ac.jp.

Radical Scavenging Capabilities (in vitro)

In vitro assays have provided evidence for the radical scavenging capabilities of compounds related to this compound. Extracts from Vitex rotundifolia and Vitex trifolia, which contain methylcubebin, have demonstrated significant antioxidant activity. Specifically, these extracts exhibited 77.85% DPPH radical scavenging at a concentration of 100 µg/mL and 73.33% nitric oxide radical scavenging dntb.gov.ua. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used spectrophotometric method for evaluating antioxidant capacity, measuring the reduction in absorbance at 517 nm as antioxidants react with DPPH radicals mdpi.com.

Table 1: In Vitro Radical Scavenging Activity

| Assay | Compound/Extract | Concentration | % Radical Scavenging | Reference |

| DPPH | Vitex rotundifolia/trifolia extracts | 100 µg/mL | 77.85% | dntb.gov.ua |

| Nitric Oxide | Vitex rotundifolia/trifolia extracts | Not specified | 73.33% | dntb.gov.ua |

Impact on Cellular Oxidative Stress Markers

Direct data from the provided search results specifically linking this compound to the modulation of cellular oxidative stress markers, such as reactive oxygen species (ROS), malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), catalase (CAT), or glutathione (B108866) (GSH), is limited or presents conflicting information gifu-u.ac.jp. While other compounds like alpha-methyltyrosine and alpha-lipoic acid have shown effects on cellular ROS and oxidative stress ekb.egmdpi.comnih.gov, specific, robust evidence for this compound's impact on these particular cellular markers is not clearly established within the reviewed snippets.

Enzyme Inhibition Profiles Relevant to Biological Function

This compound has been investigated for its interactions with various enzymes, which are crucial for understanding its biological functions. Notably, it has been associated with interactions involving Cytochrome P450 (CYP) enzymes idrblab.net.

Alpha-Amylase and Alpha-Glucosidase Inhibition Studies

This compound, a lignan found in Vitex trifolia, is associated with antidiabetic properties, which often involve the inhibition of carbohydrate-digesting enzymes such as alpha-amylase and alpha-glucosidase dntb.gov.uaresearchgate.net. While direct IC50 values for this compound on these specific enzymes were not explicitly found in the provided literature snippets, studies on related plant extracts and compounds demonstrate significant inhibitory activities. For instance, extracts from Rosa damascena showed an IC50 of 70.33 µg/mL for α-amylase inhibition, which was more potent than the standard drug Acarbose (IC50 = 83.23 µg/mL) scholarsresearchlibrary.com. Similarly, Myrcia hatschbachii fractions exhibited potent α-glucosidase inhibition, with an IC50 of 1.14 µg/mL compared to Acarbose's IC50 of 193.65 µg/mL ms-editions.cl. These findings highlight the potential for compounds like this compound to act as inhibitors of these enzymes, which are key therapeutic targets for managing diabetes by slowing carbohydrate absorption and reducing postprandial glucose levels ms-editions.cltjnpr.orgnih.govresearchgate.netnih.govf1000research.commdpi.com.

Table 2: Enzyme Inhibition Studies (Contextual Data)

| Enzyme | Compound/Extract | IC50 Value | Reference |

| α-Amylase | Rosa damascena (methanol extract) | 70.33 µg/mL | scholarsresearchlibrary.com |

| α-Amylase | Acarbose (standard) | 83.23 µg/mL | scholarsresearchlibrary.com |

| α-Amylase | Retama monosperma (hexane extract) | 273.91 µg/mL | tjnpr.org |

| α-Glucosidase | Retama monosperma (aqueous extract) | 2331.12 µg/mL | tjnpr.org |

| α-Glucosidase | Myrcia hatschbachii (FFA fraction) | 1.14 µg/mL | ms-editions.cl |

| α-Glucosidase | Acarbose (standard) | 193.65 µg/mL | ms-editions.cl |

| α-Glucosidase | Etlingera elatior (stem extract) | 5.15 µg/mL | f1000research.com |

Cytochrome P450 Enzyme Interaction Profiles

This compound has been associated with interactions with Cytochrome P450 (CYP) enzymes, with reported inhibitory activity towards CYP3A4 idrblab.net. Cytochrome P450 enzymes are a superfamily of heme-containing proteins critical for the metabolism of a wide array of xenobiotics, including drugs evotec.combienta.net. Specifically, isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 are clinically relevant due to their significant roles in drug metabolism and their involvement in drug-drug interactions (DDIs) evotec.combienta.net. Investigating these interactions typically involves in vitro assays to determine IC50 values, which indicate the concentration of a compound required to inhibit 50% of an enzyme's activity evotec.comnih.gov. While specific IC50 values for this compound across various CYP isoforms are not detailed in the provided snippets, the reported CYP3A4 inhibitory activity suggests a potential area of interaction for this compound.

Table 3: Cytochrome P450 Enzyme Interaction Profile

| CYP Isoform | Reported Interaction of this compound | Reference |

| CYP3A4 | Inhibitory activity reported | idrblab.net |

| CYP1A2, 2C9, 2C19, 2D6, 3A4 | Clinically relevant isoforms for drug metabolism and DDI | evotec.combienta.net |

Compound List:

this compound

Cubebin

Asiatic acid

Alpha-lipoic acid

Acarbose

(-)-O-Methylcubebin

Structure Activity Relationship Sar Studies of Alpha Methylcubebin and Its Derivatives

Elucidation of Structural Determinants for Metabolic Regulation and Adipogenesis

The structure-activity relationship (SAR) of alpha-Methylcubebin and related lignans (B1203133) plays a crucial role in their effects on metabolic regulation and adipogenesis. Studies comparing this compound [(-)-O-methylcubebin] with its structural analogs, (-)-hinokinin and (-)-cubebin, have provided significant insights into the key structural features governing these biological activities.

Research conducted on 3T3-L1 preadipocyte cells demonstrated that among the three lignans isolated from Vitex trifolia, this compound exhibited the most potent effect in promoting intracellular lipid accumulation. researchgate.netnih.gov This suggests that the specific arrangement of substituents on the dibenzylbutyrolactone scaffold is critical for its pro-adipogenic activity. This compound acts as an agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of adipogenesis. researchgate.netnih.gov Its mechanism also involves the inhibition of the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase (p38MAPK) phosphorylation pathways. researchgate.netnih.gov

The primary structural differences between these three lignans lie in the substitution patterns on their aromatic rings and the nature of the lactone ring. This compound and (-)-cubebin both possess a 3,4-methylenedioxy group on one aromatic ring and a methoxy (B1213986) group on the other. In contrast, (-)-hinokinin features two aromatic rings each with a 3,4-methylenedioxy group. The superior activity of this compound compared to (-)-hinokinin indicates that the presence of a methoxy group, in place of a second methylenedioxy group, enhances its ability to promote adipogenesis.

Furthermore, when compared to the antidiabetic drug rosiglitazone, this compound showed a similar capacity to induce the expression of adipogenesis-related proteins and adiponectin. nih.govresearchgate.net However, unlike rosiglitazone, it did not promote the migration of glucose transporter type 4 (GLUT4) to the cell membrane. researchgate.netnih.gov This distinction is structurally significant, as it suggests that this compound may offer a therapeutic advantage by potentially avoiding the side effect of weight gain associated with some PPARγ agonists. researchgate.netmdpi.com

Table 1: Comparative Activity of Lignans on Adipogenesis in 3T3-L1 Cells This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Key Structural Features | Relative Potency in Lipid Accumulation | Mechanism of Action |

|---|---|---|---|

| This compound | One 3,4-methylenedioxy ring; one 4-methoxy ring | Strongest | PPARγ agonist; inhibits ERK1/2 and p38MAPK phosphorylation researchgate.netnih.gov |

| (-)-Hinokinin | Two 3,4-methylenedioxy rings | Weaker than this compound | Promotes adipogenesis researchgate.net |

| (-)-Cubebin | Similar to this compound (hydroxyl vs. methoxy) | Weaker than this compound | Promotes adipogenesis researchgate.net |

SAR for Antimicrobial and Antiparasitic Efficacy

The antimicrobial and antiparasitic potential of lignans is closely tied to their chemical structures. While direct SAR studies on this compound for these activities are limited, research on the closely related compound, cubebin (B1669318), provides valuable insights. Cubebin, a dibenzylbutyrolactole lignan (B3055560), has demonstrated potent and selective antiparasitic activity against the nematode Angiostrongylus cantonensis, the rat lungworm. nih.govnih.gov

In vitro assays revealed that cubebin is a potent anthelmintic agent, with EC₅₀ values of 4.7 µM against first-stage (L1) larvae and 15.3 µM against infective third-stage (L3) larvae. nih.gov Notably, its potency against L1 larvae was approximately three times greater than that of the conventional anthelmintic drug albendazole. nih.govnih.gov This suggests that the dibenzylbutyrolactone core is a promising scaffold for developing new antiparasitic agents. The activity of cubebin is thought to occur through a mechanism distinct from that of benzimidazoles like albendazole, which target microtubule polymerization. nih.gov

**Table 2: Antiparasitic Activity of Cubebin against A. cantonensis*** *This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Target Larval Stage | EC₅₀ (µM) | Comparison to Albendazole |

|---|---|---|---|

| Cubebin | L1 | 4.7 | ~3x more potent nih.govnih.gov |

| Cubebin | L3 | 15.3 | Comparably effective nih.gov |

| Albendazole | L1 | 12.8 | - |

Pharmacophore Analysis for Anti-Inflammatory and Neuroprotective Effects

Dibenzylbutyrolactone lignans as a class, which includes this compound, are recognized for their anti-inflammatory and neuroprotective properties. researchgate.netresearchgate.net The pharmacophore responsible for these effects is generally associated with the core lignan structure, including the butyrolactone ring and the substituted aromatic rings.

Studies on related lignans such as arctigenin (B1665602) and matairesinol (B191791) have shown that they can suppress the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This activity is often linked to the inhibition of key inflammatory signaling pathways, including nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs). nih.gov For example, α-iso-cubebene, a structurally related dibenzocyclooctadiene lignin, was found to inhibit the neuroinflammatory response in microglia by blocking these same NF-κB and MAPK pathways. nih.gov

The key structural features for neuroprotective and anti-inflammatory activity in related phenolic compounds often include the presence of hydroxyl groups on the aromatic rings, particularly a catechol (3,4-dihydroxy) moiety. nih.gov These groups are crucial for antioxidant activity, which contributes to neuroprotection by mitigating oxidative stress. In this compound, one aromatic ring has a 3,4-methylenedioxy group, and the other has a 4-methoxy group. While the methylenedioxy group can be metabolized to a catechol, the presence of the methoxy group instead of a hydroxyl group will modulate the molecule's antioxidant capacity and its ability to interact with biological targets. The stereochemistry at the C2 and C3 positions of the butyrolactone ring is also critical, as it defines the three-dimensional shape of the molecule and its ability to fit into the binding sites of target proteins.

Structural Modifications Impacting Antineoplastic and Cytotoxic Activity

The dibenzylbutyrolactone lignan scaffold is a promising template for the development of antineoplastic agents. researchgate.netmdpi.com SAR studies have focused on modifying various parts of the molecule to enhance cytotoxic activity against cancer cells.

Modifications have primarily targeted the aromatic rings and the benzylic carbons. researchgate.net However, recent research has shown that the C-9' (or C5) position of the butyrolactone ring is also a viable point for modification. The synthesis of 5-hydroxymethyl derivatives of related lignans resulted in compounds with significant cytotoxic profiles. mdpi.com For instance, one such derivative demonstrated superior activity in inducing cell cycle arrest and programmed cell death in Jurkat T-leukaemia cells compared to its parent compound. mdpi.com

This indicates that introducing a hydroxymethyl group at this position can enhance the molecule's interaction with cellular targets responsible for apoptosis. The nature and position of substituents on the aromatic rings also play a critical role. In other classes of cytotoxic agents, the presence of electron-withdrawing groups on the phenyl rings has been shown to increase cytotoxic activity. researchgate.net Simple structural modifications, such as the dialkylation of hydroxyl groups on α-mangostin, have been shown to significantly reduce cytotoxicity while retaining other biological activities, highlighting the delicate balance between efficacy and toxicity. nih.gov Therefore, modifying the methoxy group of this compound or altering the substitution pattern on its aromatic rings could profoundly impact its antineoplastic and cytotoxic potential.

Table 3: Impact of Structural Modifications on Cytotoxicity of Lignan Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Lignan Class | Structural Modification | Biological Outcome | Cell Line |

|---|---|---|---|

| Dibenzylbutyrolactone | Addition of 5-hydroxymethyl group | Superior cytotoxic profile, cell cycle arrest mdpi.com | Jurkat T-leukaemia mdpi.com |

| Diazaspiro bicyclo hydantoin | Electron-withdrawing groups on phenyl ring | Increased cytotoxic activity researchgate.net | K562, CEM researchgate.net |

| α-Mangostin | Dialkylation of hydroxyl groups | Significantly lower cytotoxicity nih.gov | Neuroblastoma, Liver cancer nih.gov |

Influence of Functional Groups on Antioxidant Properties

The antioxidant properties of lignans like this compound are heavily influenced by the functional groups present on their aromatic rings. The primary mechanism by which phenolic compounds exert their antioxidant effects is by donating a hydrogen atom from a hydroxyl group to scavenge free radicals, thereby neutralizing them. researchgate.net

The structure-activity relationship for antioxidant capacity in phenolic compounds is well-established. Key determinants include the number and location of hydroxyl groups. researchgate.netnih.gov The presence of a catechol (ortho-dihydroxy) group generally confers potent radical scavenging activity. In the case of this compound, one of the aromatic rings contains a 3,4-methylenedioxy group, while the other contains a 4-methoxy group. The methylenedioxy bridge is less effective at radical scavenging than two free hydroxyl groups. The methoxy group at the 4-position is also less effective than a hydroxyl group at the same position because it cannot donate a hydrogen atom.

Advanced Research Paradigms and Future Directions for Alpha Methylcubebin

Computational Chemistry and Molecular Modeling for Target Identification and Validation

Computational approaches are indispensable for elucidating the molecular mechanisms underlying alpha-Methylcubebin's activity and for guiding the design of novel analogs. These methods allow for high-throughput screening and detailed analysis of ligand-target interactions without the need for extensive experimental synthesis and testing initially.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies

The integration of omics technologies, including proteomics and metabolomics, offers a systems-level understanding of this compound's biological effects. Proteomics can identify changes in protein expression and post-translational modifications induced by this compound treatment, revealing its impact on cellular pathways. Metabolomics can profile the changes in small molecule metabolites, providing insights into metabolic reprogramming and the compound's influence on metabolic networks. By combining these datasets, researchers can construct a comprehensive picture of this compound's mechanism of action, identifying key molecular targets and downstream signaling cascades. This holistic approach is vital for uncovering novel biological activities and understanding complex cellular responses.

Development of Advanced In Vitro and In Vivo Animal Models for Enhanced Efficacy Testing

To accurately assess the efficacy of this compound and its derivatives, the development and utilization of advanced in vitro and in vivo models are paramount. In vitro models, such as cell-based assays using specific disease-relevant cell lines or primary cells, can provide initial efficacy data and help elucidate mechanisms of action. Advanced models might include 3D cell cultures (organoids) or co-culture systems that better mimic the tumor microenvironment or tissue complexity. In vivo studies using genetically engineered animal models or disease-specific models are crucial for evaluating systemic effects, pharmacokinetics, and therapeutic efficacy in a complex biological system. These models allow for the assessment of parameters such as tumor growth inhibition, disease progression, and target engagement in a more physiologically relevant context.

Unexplored Biological Activities and Identification of Research Gaps

Despite existing knowledge, significant research gaps remain regarding the full spectrum of biological activities and therapeutic potential of this compound. Many potential biological pathways and disease areas may not have been thoroughly investigated. For example, its role in inflammatory processes, neuroprotection, or specific metabolic disorders might be largely unexplored. Identifying these research gaps is crucial for directing future investigations. Future research should focus on systematically screening this compound in a wider array of biological assays and disease models, employing advanced omics and computational techniques to uncover novel targets and mechanisms, and exploring its synergistic effects with other therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.